molecular formula C5H10ClO4P B13495421 4-(Chloromethyl)-2-ethoxy-1,3,2lambda5-dioxaphospholane 2-oxide CAS No. 67554-11-4

4-(Chloromethyl)-2-ethoxy-1,3,2lambda5-dioxaphospholane 2-oxide

Cat. No.: B13495421
CAS No.: 67554-11-4
M. Wt: 200.56 g/mol
InChI Key: SEMSMNBDMVITBE-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-ethoxy-1,3,2lambda5-dioxaphospholane 2-oxide is a chemical compound with the molecular formula C5H10ClO4P. This compound is part of the dioxaphospholane family, which is characterized by a five-membered ring containing phosphorus, oxygen, and carbon atoms. The presence of the chloromethyl group and the ethoxy substituent makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-ethoxy-1,3,2lambda5-dioxaphospholane 2-oxide typically involves the reaction of 2-ethoxy-1,3,2lambda5-dioxaphospholane with chloromethylating agents. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-ethoxy-1,3,2lambda5-dioxaphospholane 2-oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Phenoxy derivatives.

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphine derivatives.

Scientific Research Applications

4-(Chloromethyl)-2-ethoxy-1,3,2lambda5-dioxaphospholane 2-oxide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-ethoxy-1,3,2lambda5-dioxaphospholane 2-oxide involves the interaction of its phosphorus atom with various nucleophiles and electrophiles. The compound can form stable complexes with metal ions, which makes it useful in catalysis and other chemical processes. The chloromethyl group is reactive and can undergo substitution reactions, making the compound versatile in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-2-ethoxy-1,3,2lambda5-dioxaphospholane 2-oxide is unique due to the presence of both a chloromethyl group and an ethoxy group, which provide distinct reactivity patterns. The phosphorus atom in the ring structure also imparts unique chemical properties compared to similar sulfur or nitrogen-containing compounds.

Properties

CAS No.

67554-11-4

Molecular Formula

C5H10ClO4P

Molecular Weight

200.56 g/mol

IUPAC Name

4-(chloromethyl)-2-ethoxy-1,3,2λ5-dioxaphospholane 2-oxide

InChI

InChI=1S/C5H10ClO4P/c1-2-8-11(7)9-4-5(3-6)10-11/h5H,2-4H2,1H3

InChI Key

SEMSMNBDMVITBE-UHFFFAOYSA-N

Canonical SMILES

CCOP1(=O)OCC(O1)CCl

Origin of Product

United States

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